Halogabide

Catalog No.
S540246
CAS No.
62666-20-0
M.F
C17H16ClFN2O2
M. Wt
334.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halogabide

CAS Number

62666-20-0

Product Name

Halogabide

IUPAC Name

4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23)

InChI Key

DWEQWXSKOHHBNT-VKAVYKQESA-N

SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Progabide; Halogabide; Gabrene; Gabren; Progabida; Progabidum; progabide; SL 76002; DB00837; LS-45438;

Canonical SMILES

C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C(=C/2\C=C(C=CC2=O)F)/NCCCC(=O)N)Cl

Description

The exact mass of the compound Halogabide is 334.08843 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding GABA and its Inhibition

GABAergic neurotransmission: GABA is the major inhibitory neurotransmitter in the brain. It binds to GABA receptors, causing a decrease in neuronal activity. This inhibitory effect helps to regulate neuronal firing and plays a crucial role in various brain functions, including mood, anxiety, movement, and sensory perception

Halogabide as a GABA antagonist: Unlike GABA, which activates GABA receptors, halogabide binds to these receptors and blocks the binding of GABA. This results in a decrease in GABAergic inhibition, leading to increased neuronal activity.

Research Applications of Halogabide

Halogabide's ability to modulate GABAergic activity makes it a valuable tool for researchers studying various neurological and psychiatric conditions. Here are some specific areas of investigation:

  • Anxiety and Depression Models

    Studies in animal models suggest that halogabide might induce anxiogenic (anxiety-like) and depressive-like behaviors. This makes it helpful in researching the neurochemical basis of these disorders (Pubmed Central: ).

  • Movement Disorders

    Halogabide is being explored in Parkinson's disease research. By increasing neuronal activity, it may help to alleviate some of the movement impairments associated with the condition. However, further research is needed to determine its efficacy and safety profile (National Institutes of Health).

  • Cognitive Function

    Some studies suggest that halogabide might influence cognitive function, potentially impacting memory and learning. More research is required to understand the specific mechanisms involved (ScienceDirect).

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

334.08843

LogP

3.06

Appearance

Solid powder

Melting Point

133-135 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

112E50TORV

Drug Indication

Indicated for the treatment of epilepsy.

Pharmacology

Progabide, a fatty acid derivative, is a GABA receptor agonist used to treat the symptoms of epilepsy.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AG - Fatty acid derivatives
N03AG05 - Progabide

Mechanism of Action

Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
GABA (metabotropic)
GABBR [HSA:2550 9568] [KO:K04615]

Other CAS

104880-78-6
62666-20-0

Wikipedia

Progabide

Biological Half Life

4 hours

Dates

Modify: 2023-08-15
1: Basta-Kaim A, Budziszewska B, Leśkiewicz M, Kubera M, Jagła G, Nowak W,
2: Decourt JP, Mura P, Papet Y, Piriou A, Reiss D. Simultaneous determination of
3: Mecarelli O, de Feo MR, Rina MF, Ricci GF. Effects of progabide on
4: Farraj NF, Davis SS, Parr GD, Stevens HN. The stability and solubility of
5: Stefan H, Plouin P, Fichsel H, Jalin C, Burr W. Progabide for previously
6: Brundage RC, Cloyd JC, Leppik IE, Graves NM, Welty TE. Effect of progabide on
7: Cudennec A, Duverger D, Lloyd KG, MacKenzie ET, McCulloch J, Motohashi N,
8: Koller WC, Rubino F, Gupta S. Pharmacologic probe with progabide of GABA
9: Luquin MR, Obeso JA, Scatton B, Lheroux A, Martinez Lage JM. Progabide in
10: Ziegler M, Fournier V, Bathien N, Morselli PL, Rondot P. Therapeutic response
11: Hamberger C, Barre J, Brandebourger M, Urien S, Taiclet A, Thenot JP,
12: Bianchetti G, Padovani P, Thénot JP, Thiercelin JF, Morselli PL.
13: Mithani S, Atmadja S, Baimbridge KG, Fibiger HC. Neuroleptic-induced oral
14: Crawford P, Chadwick D. A comparative study of progabide, valproate, and
15: Ascalone V, Dal Bo' L. Chromatographic selectivity and maintenance of column
16: Schmidt D, Utech K. Progabide for refractory partial epilepsy: a controlled
17: Mondrup K, Dupont E, Braendgaard H. Progabide in the treatment of
18: Zivkovic B, Oblin A, Bartholini G. Progabide reverses the nigral substance P
19: Di Scala G, Martin-Iverson MT, Phillips AG, Fibiger HC. The effects of
20: Martínez-Lage JM, Bossi L, Morales G, Martínez Vila E, Orofiamma B, Viteri C.

Explore Compound Types